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Compound of Interest

Compound Name: R-96544

Cat. No.: B10768389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
R-96544, available as a hydrochloride salt, is a potent and selective 5-HT₂ₐ receptor

antagonist. Its chemical name is (2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-

methyl-3-pyrrolidinol hydrochloride.[1] Understanding its solubility in aqueous solutions is

critical for the design and execution of in vitro and in vivo experiments, as well as for

formulation development. This document provides detailed information on the known solubility

of R-96544 and protocols to determine its solubility in various buffers.

Physicochemical Properties
A summary of the key physicochemical properties of R-96544 hydrochloride is provided in the

table below.

Property Value Reference

Molecular Formula C₂₂H₂₉NO₃・HCl [2]

Molecular Weight 391.94 g/mol [2]

Appearance Solid N/A

Purity ≥98% (HPLC) [1][2]

CAS Number 167144-80-1 [2]
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Solubility Data
R-96544 is a hydrochloride salt of a weakly basic compound. As such, its aqueous solubility is

expected to be pH-dependent, with higher solubility at lower pH values.

Known Solubility
Quantitative solubility data for R-96544 hydrochloride from supplier datasheets is summarized

below.

Solvent
Maximum
Concentration
(mM)

Maximum
Concentration
(mg/mL)

Reference

Water 100 39.19 [2][3][4]

DMSO 100 39.19 [2][3][4]

Expected Solubility in Buffers
While specific data for R-96544 in various buffers is not readily available, the solubility of amine

hydrochloride salts generally decreases as the pH of the buffer increases towards and beyond

the compound's pKa. In standard phosphate-buffered saline (PBS) with a pH of 7.4, the

solubility may be lower than in acidic buffers. It is crucial for researchers to experimentally

determine the solubility in their specific buffer systems.

Signaling Pathway of 5-HT₂ₐ Receptor Antagonism
R-96544 exerts its pharmacological effect by antagonizing the 5-HT₂ₐ receptor, a G protein-

coupled receptor (GPCR). The canonical signaling pathway initiated by 5-HT₂ₐ receptor

activation is depicted below. R-96544 blocks this cascade by preventing the binding of

serotonin (5-HT) to the receptor.
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Start

1. Weigh excess
R-96544 solid
(e.g., 1-2 mg)

2. Add buffer
(e.g., 1 mL of PBS, pH 7.4)

3. Incubate with agitation
(e.g., 24h at 37°C)

4. Separate solid/liquid
(Centrifuge or Filter)

5. Analyze supernatant
(HPLC-UV or LC-MS)

6. Calculate concentration
(vs. standard curve)

End
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Start

1. Prepare high-concentration
stock in DMSO

(e.g., 10-20 mM)

2. Aliquot stock into
96-well plate

3. Add aqueous buffer
(e.g., PBS, pH 7.4) and mix

4. Incubate briefly
(e.g., 1-2h at RT)

5. Measure turbidity
(Nephelometry or UV-Vis)

6. Determine precipitation point

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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